Product packaging for Ethyl 3-methyl-4-oxocrotonate(Cat. No.:CAS No. 41891-38-7)

Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B3190416
CAS No.: 41891-38-7
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Carbonyl Esters in Synthetic Strategies

Alpha,beta-unsaturated carbonyl esters are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. fiveable.me This arrangement of alternating double and single bonds results in a delocalized pi-electron system, which significantly influences the molecule's reactivity. fiveable.me The presence of the electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern central to many important synthetic transformations. fiveable.mescribd.com

This class of compounds serves as pivotal intermediates in a wide array of synthetic strategies. researchgate.netrsc.org They are key substrates in fundamental carbon-carbon bond-forming reactions, including:

Michael Addition: This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com It is a powerful tool for the formation of new carbon-carbon single bonds. masterorganicchemistry.com

Diels-Alder Reaction: In this [4+2] cycloaddition reaction, a conjugated diene reacts with a dienophile (often an α,β-unsaturated ester) to form a cyclohexene (B86901) ring. scribd.comresearchgate.net This reaction is highly valued for its ability to stereoselectively construct six-membered rings. acs.org

Claisen Condensation: This reaction involves the condensation of two ester molecules, one of which must have an α-hydrogen, in the presence of a strong base to form a β-keto ester. fiveable.me α,β-unsaturated esters can participate in variations of this reaction.

The versatility of α,β-unsaturated esters is further enhanced by the ester functionality, which can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. nih.gov Their synthesis has been the subject of extensive research, with methods like carbonylation reactions providing atom-efficient pathways to these valuable building blocks. rsc.org

Structural Characteristics of Ethyl 3-methyl-4-oxocrotonate as a Multifunctional Building Block

This compound possesses a unique combination of functional groups within its compact structure, making it a highly versatile reagent in organic synthesis. Its chemical formula is C7H10O3, and its structure features an α,β-unsaturated ester, a methyl group at the β-position, and an aldehyde group at the γ-position. nih.govsigmaaldrich.com This arrangement of functional groups provides multiple sites for chemical reactions.

The key structural features that contribute to its role as a multifunctional building block include:

The α,β-Unsaturated Ester System: As discussed previously, this system is susceptible to nucleophilic attack at the β-carbon.

The Aldehyde Group: The formyl group is a reactive site for nucleophilic addition and condensation reactions.

The Methyl Group: The methyl group can influence the stereochemical outcome of reactions.

These features allow this compound to participate in a variety of transformations. For instance, it is used as an intermediate in the synthesis of various compounds. chembk.comchembk.com It can undergo reactions at both the aldehyde and the unsaturated ester moieties, enabling the construction of complex molecular frameworks. Research has shown its utility in the synthesis of heterocyclic compounds, such as 2-alkenyl-1-pyrrolin-1-oxides, through condensation reactions with nitrones. thieme-connect.com

Below is a table summarizing some of the key properties of this compound:

PropertyValueReference
Molecular Formula C7H10O3 nih.gov
Molecular Weight 142.15 g/mol nih.gov
Boiling Point 195-202 °C sigmaaldrich.com
Density 1.044 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.461 sigmaaldrich.com

Historical Context of Related Crotonate Derivatives in Chemical Synthesis

The study and application of crotonate derivatives have a long history in organic chemistry, predating the specific investigation of this compound. Crotonic acid itself, a simple α,β-unsaturated carboxylic acid, and its esters have been fundamental in the development of synthetic methodology. wikipedia.org

Historically, crotonate derivatives have been key players in the establishment of important name reactions that are now staples in the organic chemist's toolkit. For example, the esterification of crotonic acid is a classic method for producing crotonate esters. wikipedia.org These esters have been utilized as starting materials and intermediates in the synthesis of a wide range of organic molecules. ontosight.ai

The development of reactions like the aldol (B89426) condensation and the Claisen-Schmidt condensation often employed simple aldehydes and ketones, with the resulting α,β-unsaturated products frequently being derivatives of crotonaldehyde (B89634) or crotonic acid. researchgate.net These early investigations laid the groundwork for understanding the reactivity of the conjugated system present in these molecules.

Furthermore, crotonate esters have been used in the synthesis of polymers and other materials. For example, copolymers of vinyl acetate (B1210297) and crotonic acid have found applications in paints and adhesives. wikipedia.org The investigation of the polymerization of various alkyl crotonates continues to be an active area of research. acs.org The rich history of these simpler crotonate derivatives provided the essential chemical knowledge and understanding that now allows for the strategic use of more complex and multifunctional derivatives like this compound in modern synthetic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B3190416 Ethyl 3-methyl-4-oxocrotonate CAS No. 41891-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41891-38-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3

InChI Key

YLFXEUMFBVGYEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)C=O

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O

Canonical SMILES

CCOC(=O)C=C(C)C=O

Other CAS No.

62054-49-3
41891-38-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Methyl 4 Oxocrotonate

Established Synthetic Pathways for Ethyl 3-methyl-4-oxocrotonate

The synthesis of this compound has been accomplished through several well-documented chemical transformations. These pathways often utilize readily available starting materials and standard organic reactions.

Chemical Transformations from Commercial Precursors

One of the common methods for preparing this compound involves the transformation of simple, commercially available esters. A notable example is the reaction starting from ethyl acetoacetate (B1235776) and triethyl orthoformate. This process first yields an intermediate, ethyl 2-ethoxymethyleneacetoacetate, which can then be further manipulated to produce the target molecule. While specific conditions for the direct conversion to this compound from this intermediate are not extensively detailed in readily available literature, this pathway highlights the use of simple C2 and C4 building blocks.

Another established route is the oxidation of the corresponding alcohol, ethyl 3-methyl-4-hydroxybutanoate. orgsyn.org This precursor can be synthesized and then oxidized to the target keto-ester. This two-step approach allows for the introduction of the desired oxidation state at the C4 position.

The table below summarizes a selection of established synthetic transformations from commercial precursors.

Starting Material(s)Reagent(s)ProductKey Transformation
Ethyl acetoacetate, Triethyl orthoformateAcetic anhydrideEthyl 2-ethoxymethyleneacetoacetateCondensation
Ethyl 3-methyl-4-hydroxybutanoateOxidizing agentThis compoundOxidation

Multi-step Synthesis Approaches to this compound

This compound is not only a target molecule but also a crucial intermediate in the synthesis of more complex structures. For instance, it has been utilized in the synthesis of bicyclic lactones, where it serves as a dienophile in Diels-Alder reactions. researchgate.net In one reported synthesis, the protection of the aldehyde group in this compound as a dioxolane was a key step before further transformations. escholarship.org

Furthermore, classical reactions like the Claisen condensation and the Reformatsky reaction represent potential, albeit not explicitly detailed for this specific compound, multi-step approaches. The Claisen condensation of two different esters, a "crossed" Claisen condensation, could theoretically be employed to construct the carbon skeleton of this compound. wikipedia.orglibretexts.org Similarly, the Reformatsky reaction, which involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc, could be envisioned as a plausible, though not directly reported, route. wikipedia.orglibretexts.orglscollege.ac.in

Novel and Emerging Synthetic Routes to this compound

Recent research has focused on developing more selective and sustainable methods for the synthesis of organic compounds, and the preparation of this compound is no exception.

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective synthetic methods is crucial for efficiently obtaining complex molecules. In the context of this compound, its use as a substrate in enzyme-catalyzed reactions demonstrates the potential for high selectivity. For example, it has been employed as an acceptor substrate in aldol (B89426) addition reactions catalyzed by DHAP-dependent aldolases in a multi-enzyme system. csic.es This highlights the ability of enzymatic systems to recognize and react with specific functional groups within the molecule, offering a high degree of chemo- and regioselectivity.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Sustainable and green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. While specific "green" syntheses of this compound are not widely reported, the use of biocatalysis represents a significant step in this direction. Chemoenzymatic syntheses, which combine chemical and enzymatic steps, offer a promising avenue for the sustainable production of this compound. core.ac.uk

A study on L-Rhamnulose-1-phosphate Aldolase from Thermotoga maritima has shown that this compound can act as a substrate in enzymatic C-C bond formation. core.ac.ukcore.ac.uk The use of enzymes from thermophilic organisms can offer advantages in terms of stability and reaction conditions. These biocatalytic approaches often occur in aqueous media under mild conditions, reducing the need for hazardous organic solvents and harsh reagents, thereby aligning with the principles of green chemistry.

The table below presents findings from research into novel synthetic approaches involving this compound.

Synthetic ApproachEnzyme/CatalystSubstrate(s)Key Findings
Chemoenzymatic SynthesisL-Rhamnulose-1-phosphate Aldolase from Thermotoga maritimaDihydroxyacetone phosphate (B84403) (DHAP), this compoundThe enzyme catalyzes the aldol addition, demonstrating the potential for biocatalytic C-C bond formation. core.ac.ukcore.ac.uk
Multi-Enzyme SystemDihydroxyacetone phosphate (DHAP)-dependent aldolaseDihydroxyacetone (DHA), ATP, this compoundThis compound is an efficient acceptor substrate in a one-pot multi-enzyme system for aldol addition. csic.es

Reactivity and Chemical Transformations of Ethyl 3 Methyl 4 Oxocrotonate

Nucleophilic Additions to the α,β-Unsaturated System

The conjugated system in ethyl 3-methyl-4-oxocrotonate is susceptible to nucleophilic attack at the β-position, a process known as conjugate or Michael addition. This reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Additions Involving this compound

The Michael reaction, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the ester and aldehyde groups polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors. wikipedia.org

The general mechanism involves the addition of a nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct. masterorganicchemistry.comlibretexts.org Common Michael donors include enolates derived from β-ketoesters, malonates, and β-cyanoesters, as well as softer nucleophiles like amines, thiols, and cuprates. masterorganicchemistry.com While specific examples with this compound are not extensively documented in readily available literature, the established principles of the Michael reaction are directly applicable. The reaction is typically catalyzed by a base, which serves to generate the nucleophilic enolate from the Michael donor. libretexts.org

Organometallic Reagent Additions to this compound

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the electrophilic centers of this compound. Their mode of addition, either 1,2- to the carbonyl group or 1,4- to the β-carbon, is influenced by factors such as the nature of the organometallic reagent, the substrate, and the reaction conditions.

In one documented instance, the Grignard reagent vinylmagnesium bromide was reacted with a derivative of this compound. acs.org Generally, Grignard reagents can add to α,β-unsaturated aldehydes and ketones in either a 1,2- or 1,4-fashion. masterorganicchemistry.comyoutube.com Harder organometallic reagents, like organolithium compounds, tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com A specific example involves the addition of an organolithium reagent to this compound in the synthesis of clickable vitamin A analogs. The reaction was carried out at -78°C in tetrahydrofuran (B95107) (THF), followed by quenching with aqueous ammonium (B1175870) chloride.

Carbonyl Group Reactivity of this compound

The presence of both an aldehyde and an ester group provides multiple sites for carbonyl-based transformations. The higher reactivity of the aldehyde typically allows for selective reactions at this position.

Aldehyde Moiety Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde functionality of this compound is a key site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form new carbon-carbon double bonds. These reactions are instrumental in chain-extension and the synthesis of complex polyene systems.

The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. This compound has been employed as a C5-aldehydic ester for the synthesis of isoprenoids via the Wittig reaction. In the synthesis of a retinal-based probe, the aldehyde group of a protected form of this compound was reacted with a phosphonium (B103445) salt in the presence of a strong base like n-butyllithium (n-BuLi) at low temperatures. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. In the synthesis of tricyclic retinoids, a Horner-Wadsworth-Emmons olefination was performed with the lithium salt of a phosphonate and this compound in THF at reduced temperatures. Furthermore, in the total synthesis of (-)-FR182877, a complex natural product, a keto phosphonate was condensed with an aldehyde derived from the homologation of this compound. organic-chemistry.orgoup.com

Ester Hydrolysis and Transesterification Reactions of this compound

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions are typically catalyzed by acid or base.

Ester hydrolysis can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is generally irreversible as the carboxylate salt formed is deprotonated under the reaction conditions. chemguide.co.uk This involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the products, the carboxylic acid and ethanol (B145695). libretexts.orgchemguide.co.uk

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by acids, bases, or various organometallic catalysts. nih.govmasterorganicchemistry.comorganic-chemistry.org For β-keto esters, specific catalysts like methylboronic acid or a combination of borate (B1201080) and zirconia have been shown to be effective. nih.gov In the synthesis of the bicyclic lactone core of leonuketal, a transesterification step was considered as a potential strategy.

Cycloaddition Reactions of this compound

The α,β-unsaturated system of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the synthesis of the complex natural product (-)-FR182877, a pentaene substrate was constructed starting from a homologated derivative of this compound. This pentaene subsequently underwent a tandem intramolecular Diels-Alder and intramolecular hetero-Diels-Alder cyclization. organic-chemistry.orgoup.com While this is an indirect application, it highlights the utility of the structural motif in setting the stage for such transformations. In a different synthetic endeavor, a Diels-Alder reaction was utilized to create a bicyclic system where a derivative of this compound was a precursor to one of the reacting partners. escholarship.org

Other Significant Transformations of this compound

Beyond cycloadditions, the functional groups of this compound can be manipulated through various reductions, oxidations, and interconversions.

The ketone and ester functionalities of this compound can be selectively reduced. A common transformation is the reduction of the ketone group to a secondary alcohol. For example, the reduction of ethyl trans-3-methyl-4-oxocrotonate with sodium borohydride (B1222165) (NaBH₄) yields ethyl trans-3-methyl-4-hydroxycrotonate. columbia.edu This hydroxy ester is a key intermediate in the synthesis of bioactive retinoids. columbia.edu

The resulting alcohol can be subsequently oxidized. In one synthetic route, ethyl (2R,3S)-3-methyl-4-hydroxyepoxycrotonate, derived from the reduced product, was oxidized using dipyridine-chromium(VI) oxide (Collins reagent) in dichloromethane (B109758) (CH₂Cl₂) to give ethyl (2R,3S)-3-methyl-4-oxoepoxycrotonate. columbia.edu

Table 3: Selected Reduction and Oxidation Reactions

Starting MaterialReagent(s)ProductReaction TypeReference
Ethyl trans-3-methyl-4-oxocrotonateNaBH₄Ethyl trans-3-methyl-4-hydroxycrotonateKetone Reduction columbia.edu
Ethyl (2R,3S)-3-methyl-4-hydroxyepoxycrotonateDipyridine-chromium(VI) oxideEthyl (2R,3S)-3-methyl-4-oxoepoxycrotonateAlcohol Oxidation columbia.edu

The reactivity of the carbonyl group and the α,β-unsaturated system allows for various functional group interconversions. A notable example is the Horner-Wadsworth-Emmons olefination reaction. This reaction has been used with this compound in tetrahydrofuran (THF) at reduced temperatures to form new carbon-carbon double bonds, a crucial step in the synthesis of tricyclic retinoids. google.com

Furthermore, this compound can be used as a C4 building block. It has been converted into a corresponding aldehyde through a process known as homologation, which involves increasing the carbon chain length by one unit. organic-chemistry.orgorganic-chemistry.org This aldehyde serves as a pivotal intermediate for constructing more elaborate molecular architectures. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3 Methyl 4 Oxocrotonate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental in separating Ethyl 3-methyl-4-oxocrotonate from impurities and quantifying its concentration. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas chromatography (GC) is a standard method for assessing the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of ≥97.0% as determined by GC, underscoring its importance as a quality control technique. sigmaaldrich.comsigmaaldrich.com The method typically uses a flame ionization detector (FID), which offers excellent sensitivity for organic compounds. scielo.brscispace.com

The analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For esters and carbonyl compounds, a mid-polarity column, such as one with a cyanopropylphenyl dimethylpolysiloxane stationary phase (like a DB-624), is often effective. scirp.org

A typical GC method for analyzing this compound might involve the parameters outlined in the table below.

Table 1: Illustrative GC Parameters for this compound Analysis

Parameter Value/Condition
Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness scirp.org
Carrier Gas Nitrogen or Helium scirp.org
Inlet Temperature 220-250 °C
Detector Flame Ionization Detector (FID)
Detector Temp 250-300 °C
Oven Program Initial 50-80°C, ramp at 10-15°C/min to 220-240°C, hold for 5-10 min scispace.com

| Injection Mode | Split (e.g., 100:1) researchgate.net |

It is important to note that beta-keto esters can be susceptible to thermal decomposition in the hot GC injector, which could potentially affect quantification. researchgate.net Derivatization techniques, such as methoximation, can be employed to prevent decomposition and improve analytical accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of β-keto esters. nih.gov However, the analysis of these compounds by standard reverse-phase (RP) HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification. chromforum.org

To overcome this issue, several strategies can be employed:

Mixed-Mode Chromatography: Using columns that offer multiple retention mechanisms (e.g., reverse-phase and ion-exchange) can significantly improve peak shape for tautomeric compounds like β-diketones and β-keto esters. chromforum.org

Temperature Adjustment: Increasing the column temperature can accelerate the interconversion between keto and enol forms, causing them to elute as a single, sharp peak. chromforum.org

Mobile Phase pH Control: Tautomerism is often influenced by pH. Using an acidic mobile phase can speed up the keto-enol equilibrium, resulting in better chromatography. chromforum.org

A validated HPLC method with ultraviolet (UV) detection can be used for the determination of related ethyl esters. scielo.br For this compound, which possesses a conjugated system, UV detection would be suitable.

Table 2: Potential HPLC Parameters for this compound

Parameter Value/Condition
Column C8 or C18 reverse-phase, or a mixed-mode column chromforum.orgsemanticscholar.org
Mobile Phase Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid) chromforum.org
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Vis Detector (set at an appropriate wavelength for the chromophore)

| Column Temp | 30-50 °C chromforum.org |

Mass Spectrometry (MS) in Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) provides both separation and identification capabilities. jmchemsci.comjmchemsci.com As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. chemguide.co.uk

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 142.15 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern is predictable based on the functional groups present (ester, aldehyde, alkene). Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group and loss of the alkoxy group. libretexts.orglibretexts.org

Table 3: Predicted Mass Fragments for this compound in GC-MS (EI)

m/z Value Identity of Fragment Fragmentation Pathway
142 [C7H10O3]+• Molecular Ion (M+)
113 [M - CH2CH3]+ Loss of the ethyl group
97 [M - OCH2CH3]+ Loss of the ethoxy group (a-cleavage) libretexts.orgmiamioh.edu
69 [C4H5O]+ Cleavage of the ester group
43 [CH3CO]+ Acylium ion from cleavage

The interpretation of these fragments allows for the unambiguous confirmation of the compound's structure. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound (C7H10O3), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

For example, the theoretical exact mass of the [M-H]⁻ ion of a similar β-keto ester, C15H20O4, was calculated as 263.1278 and found to be 263.1295. mdpi.com This level of accuracy is critical for confirming the identity of novel compounds or for verifying the composition of standards. HRMS is also invaluable in metabolite identification and trace impurity analysis, where it can differentiate compounds that are chromatographically unresolved. waters.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uh.edu

In the IR spectrum of this compound, strong absorption bands characteristic of its two carbonyl groups (ester and aldehyde) would be prominent. The ester C=O stretch typically appears in the 1750-1735 cm⁻¹ region. docbrown.info The aldehyde C=O stretch would also be present in this region, often slightly shifted. Additionally, the C-O stretching of the ester group would produce a strong signal between 1200 and 1180 cm⁻¹. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, such as the C=C double bond in the crotonate backbone. The phenyl ring breathing mode, for instance, shows an intense peak in Raman spectra around 1006 cm⁻¹. uh.edu While this compound lacks a phenyl ring, the C=C bond stretch would be expected to produce a distinct Raman signal.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Alkane C-H Stretching 2975 - 2860 docbrown.info IR / Raman
Aldehyde C=O Stretching ~1740 - 1720 IR (Strong)
Ester C=O Stretching ~1750 - 1735 docbrown.info IR (Strong)
Alkene C=C Stretching ~1650 - 1600 Raman (Strong)

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra and aid in the precise assignment of experimental bands. uh.edu

Characteristic Absorption Bands of this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrational modes of its specific structural features. The key functional groups are an α,β-unsaturated ester and an aldehyde.

The spectrum exhibits strong, distinct peaks indicating the presence of these groups. A sharp band at 1718 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. chemicalbook.com The conjugation with the carbon-carbon double bond slightly lowers the frequency compared to a saturated ester. Another prominent band appears at 1660 cm⁻¹ , which is assigned to the C=O stretching of the conjugated aldehyde group. chemicalbook.com

Furthermore, the aldehyde C-H bond gives rise to two characteristic stretching vibrations, which are observed at 2829 cm⁻¹ and 2740 cm⁻¹ . chemicalbook.com The presence of these two distinct bands is a strong confirmation of the aldehyde functionality. The C=C double bond stretching of the crotonate backbone is also expected in the region of 1650-1600 cm⁻¹, likely overlapping with the aldehyde carbonyl absorption.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
AldehydeC-H Stretch2829
AldehydeC-H Stretch2740
α,β-Unsaturated EsterC=O Stretch1718
Conjugated AldehydeC=O Stretch1660

Conformational Analysis using IR Spectroscopy

While IR spectroscopy is primarily used for functional group identification, it can also provide insights into the conformational preferences of molecules like this compound. The exact position of the carbonyl (C=O) stretching bands can be sensitive to the molecule's conformation, particularly the orientation around the C-C single bonds.

For α,β-unsaturated carbonyl compounds, two planar conformations are generally possible: the s-cis and s-trans isomers, referring to the orientation around the single bond between the carbonyl group and the C=C double bond. These conformers can have slightly different C=O stretching frequencies. In solution, a molecule may exist as an equilibrium mixture of these conformers. By analyzing the shape and position of the carbonyl bands, sometimes with the aid of temperature-dependent studies or comparison with theoretical calculations, it is possible to infer the dominant conformation or the presence of a conformational equilibrium. For this compound, the presence of distinct, sharp carbonyl bands at 1718 cm⁻¹ and 1660 cm⁻¹ suggests that the compound may exist predominantly in a single, stable conformation under the measurement conditions. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each proton set. chemicalbook.com

A singlet at 9.54 ppm is characteristic of the aldehydic proton (-CHO). Its downfield shift is due to the strong deshielding effect of the carbonyl group. The vinylic proton (=CH-) appears as an unresolved quartet at 6.49 ppm . The ethyl ester group gives rise to a quartet at 4.26 ppm (J=6.8 Hz) for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet at 1.33 ppm (J=7.2 Hz) for the methyl protons (-OCH₂CH₃). The quartet and triplet patterns are due to spin-spin coupling with the adjacent methyl and methylene groups, respectively. Finally, the methyl group attached to the double bond (-C(CH₃)=) is observed as a doublet at 2.15 ppm (J=1.2 Hz), with the small coupling constant indicating a long-range coupling to the vinylic proton. chemicalbook.com

Interactive Data Table: ¹H NMR Data (CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CHO9.54Singlet (s)-1H
=CH-6.49Quartet (q)unresolved1H
-OCH₂CH₃4.26Quartet (q)6.82H
-C(CH₃)=2.15Doublet (d)1.23H
-OCH₂CH₃1.33Triplet (t)7.23H

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. chemicalbook.com

The spectrum shows two signals in the carbonyl region: the aldehydic carbon at 194.8 ppm and the ester carbonyl carbon at 165.7 ppm . The two sp²-hybridized carbons of the double bond appear at 150.6 ppm and 135.8 ppm . The methylene carbon of the ethyl group (-OCH₂) is found at 61.3 ppm . The two methyl carbons are observed at 14.4 ppm (ethyl -CH₃) and 11.0 ppm (vinyl -CH₃). chemicalbook.com

Interactive Data Table: ¹³C NMR Data (CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
-CHO194.8
-C=O (Ester)165.7
-C(CH₃)=150.6
=CH-135.8
-OCH₂CH₃61.3
-OCH₂CH₃14.4
-C(CH₃)=11.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet at 4.26 ppm and the methyl triplet at 1.33 ppm, confirming the ethyl group. It would also show a correlation between the vinylic proton at 6.49 ppm and the vinyl methyl group at 2.15 ppm, confirming their coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton at 6.49 ppm to the carbon at 135.8 ppm, the protons at 4.26 ppm to the carbon at 61.3 ppm, and so on, confirming the C-H bonds.

Hyphenated Techniques and Specialized Analytical Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing the purity of a compound and confirming its identity in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose. The analysis of this compound by GC-MS shows a retention time of 4.82 minutes under specific conditions. chemicalbook.com The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 142 , confirming the molecular formula C₇H₁₀O₃. chemicalbook.com Key fragments are observed at m/z 114, corresponding to the loss of carbon monoxide ([M-CO]⁺), and at m/z 97 and 96, resulting from the loss of the ethoxy group ([M-OCH₂CH₃]⁺) and ethanol (B145695) ([M-CH₃CH₂OH]⁺), respectively. chemicalbook.com These fragments are consistent with the known structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly if the compound were part of a more complex, non-volatile mixture. LC-MS combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry, allowing for the separation and identification of the compound from other components.

Coupled Chromatographic and Spectroscopic Systems

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are paramount for the unambiguous analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity. Subsequently, the mass spectrometer fragments the eluted compound and generates a unique mass spectrum that serves as a chemical fingerprint, allowing for definitive identification. The fragmentation patterns of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements, which would be key identifiers for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when derivatization is employed to enhance detection, LC-MS is a powerful alternative. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be used for separation. nih.gov Coupling with a mass spectrometer, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the sensitive detection and identification of the target analyte. mdpi.comnih.gov Derivatization with agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for analyzing carbonyl compounds, which could be applied to the aldehyde group of this compound to improve its detection by LC-UV or LC-MS. epa.govrestek.com

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: While not typically coupled directly with chromatography in the same manner as MS, NMR and FTIR provide crucial structural information. ¹H and ¹³C NMR spectroscopy can elucidate the precise arrangement of atoms within the molecule, confirming the presence of the ethyl ester, methyl, and vinyl protons, as well as the aldehyde and ketone carbonyl groups. uoc.grresearchgate.net FTIR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound, such as the C=O stretching of the ester and aldehyde, and the C=C stretching of the alkene. acs.orgacs.org

Interactive Data Table: Expected Analytical Data for this compound

Analytical TechniqueExpected Results/Observations
GC-MS Retention time dependent on column and conditions. Mass spectrum showing molecular ion peak (m/z 142) and characteristic fragment ions from α-cleavage and McLafferty rearrangement.
¹H NMR Signals corresponding to ethyl group protons (triplet and quartet), methyl group protons (singlet), vinyl proton (singlet), and aldehyde proton (singlet).
¹³C NMR Resonances for carbonyl carbons (ester and aldehyde), olefinic carbons, ethyl group carbons, and methyl carbon.
FTIR (cm⁻¹) Strong C=O stretching bands for ester (~1720) and aldehyde (~1700), C=C stretching (~1650), and C-H stretching bands.

Advanced Methods for Environmental and Atmospheric Research Applications (e.g., gas/particle partitioning)

As a volatile organic compound, this compound can exist in the atmosphere in both the gas and particle phases. Understanding its distribution between these two phases, known as gas/particle partitioning, is crucial for assessing its environmental fate, transport, and potential impacts. usgs.govresearchgate.netresearchgate.net

The partitioning of a VOC is governed by its physicochemical properties (e.g., vapor pressure, polarity) and ambient conditions such as temperature, relative humidity, and the composition of atmospheric aerosols. copernicus.orgaaqr.org For oxygenated VOCs like this compound, interactions with particulate matter can be complex, involving adsorption onto the surface and absorption into the bulk of the particle. nih.gov

Measurement Techniques: The determination of the gas-particle partitioning coefficient (Kp) for a specific VOC often involves the use of specialized sampling systems that separate the gas and particle phases, followed by analysis of each phase. copernicus.org Common techniques include:

Filter-based sampling: Air is drawn through a filter (e.g., quartz fiber) to collect particulate matter, while the gas phase passes through and is collected on a sorbent tube. Both the filter and the sorbent are then extracted and analyzed, typically by GC-MS.

Denuder systems: A denuder is used to remove the gas-phase compound from the air stream before it reaches a filter, allowing for the collection of only the particle-phase compound. The gas-phase concentration can be determined by analyzing the denuder coating or by using a parallel sampling line without a denuder.

Modeling Gas/Particle Partitioning: The partitioning of a compound between the gas and particle phases can be predicted using various models. The absorption model, based on Pankow's theory, is commonly used and describes the partitioning of a compound into an organic aerosol phase. The partitioning coefficient, Kp, can be calculated using the following equation:

Kp = (C_p / TSP) / C_g

Where:

C_p is the concentration of the compound in the particle phase (ng/m³)

TSP is the total suspended particulate matter concentration (µg/m³)

C_g is the concentration of the compound in the gas phase (ng/m³)

The value of Kp is influenced by the compound's saturation vapor pressure and the properties of the atmospheric aerosol.

Interactive Data Table: Factors Influencing Gas/Particle Partitioning of this compound

FactorInfluence on PartitioningRationale
Temperature Increased temperature favors the gas phase.Higher temperature increases the vapor pressure of the compound, leading to volatilization from the particle phase.
Relative Humidity Increased humidity can enhance partitioning to the particle phase.Water can be absorbed by aerosol particles, creating an aqueous phase into which polar compounds like this compound can dissolve.
Aerosol Composition The chemical nature of the aerosol (e.g., organic carbon content, presence of inorganic salts) affects partitioning.Polar functional groups on the aerosol can interact with the polar groups of the compound, enhancing partitioning.
Vapor Pressure Lower vapor pressure favors the particle phase.Compounds with lower volatility are more likely to condense onto or be absorbed by particles.

Computational and Theoretical Investigations of Ethyl 3 Methyl 4 Oxocrotonate

Quantum Chemical Calculations on Molecular Structure and Conformation

Geometry Optimization and Energetics

No specific studies detailing the geometry optimization of Ethyl 3-methyl-4-oxocrotonate using quantum chemical methods were identified. Consequently, data regarding its optimized bond lengths, bond angles, and dihedral angles are not available. Furthermore, information on the calculated energetic properties, such as its heat of formation or total electronic energy, remains unreported in computational studies.

Conformational Isomerism and Stability

A computational analysis of the conformational isomers of this compound, including the identification of stable conformers and the energy barriers for their interconversion, has not been documented. The relative stabilities of different conformations, which are crucial for understanding its reactivity and physical properties, have yet to be computationally explored.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory Applications

There is no available research that applies Frontier Molecular Orbital (FMO) theory to this compound. As a result, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distributions, have not been reported. This information is essential for predicting the compound's reactivity towards nucleophiles and electrophiles.

Electrostatic Potential and Reactivity Sites

Detailed computational studies on the molecular electrostatic potential (MEP) of this compound are absent from the scientific literature. An MEP analysis would be instrumental in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby providing insights into its intermolecular interactions and reactive sites.

Simulation of Spectroscopic Properties

No published research was found that presents the simulated spectroscopic properties of this compound. This includes the absence of computationally generated infrared (IR) spectra, which would detail vibrational frequencies, and nuclear magnetic resonance (NMR) spectra, which would provide calculated chemical shifts. Such simulations are valuable for the structural elucidation and characterization of the compound.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR spectra with a useful degree of accuracy. These predictions are valuable for assigning experimental spectra, identifying isomers, and understanding how the electronic structure of a molecule influences its magnetic properties.

The typical workflow for predicting NMR spectra involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using a chosen theoretical method and basis set (e.g., B3LYP/6-311++G(d,p)), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, a computational study would provide predicted chemical shifts for each unique hydrogen and carbon atom. Furthermore, spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be calculated. These predictions would help in the definitive assignment of the complex splitting patterns observed in an experimental spectrum.

A thorough review of scientific literature did not yield specific studies that have published predicted NMR data for this compound. However, the principles of such a study would result in data presented as follows.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is a template for how predicted values would be presented. Specific computational results for this molecule are not available in the reviewed literature.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H-¹H Coupling Constants (Hz)
Aldehyde-HData not availableCarbonyl (Aldehyde)-CData not available
Olefinic-HData not availableOlefinic-C (alpha)Data not available
Methyl (on double bond)-HData not availableOlefinic-C (beta)Data not available
Methylene (B1212753) (Ethyl)-HData not availableCarbonyl (Ester)-CData not available
Methyl (Ethyl)-HData not availableMethyl (on double bond)-CData not available
Methylene (Ethyl)-CData not available
Methyl (Ethyl)-CData not available

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. uh.eduThese simulations are instrumental in assigning experimental bands to specific molecular motions, such as stretching, bending, and rocking of bonds. scifiniti.com The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This yields the normal modes of vibration and their frequencies.

Intensity Calculation: IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are related to changes in polarizability.

Spectral Simulation: The calculated frequencies (often scaled by an empirical factor to better match experimental data) and intensities are used to generate a simulated spectrum. uh.edu For this compound, a simulated spectrum would predict the positions and relative intensities of key vibrational bands, such as the C=O stretches of the aldehyde and ester groups, the C=C stretch, and various C-H stretches and bends.

While the methodology is well-established, specific simulated IR and Raman spectra for this compound have not been reported in the surveyed scientific literature.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: This table is a template illustrating the expected output of a computational study. Specific data for this molecule could not be located in the literature.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Frequency (cm⁻¹)Predicted Raman Intensity
C=O Stretch (Aldehyde)Data not availableData not availableData not availableData not available
C=O Stretch (Ester)Data not availableData not availableData not availableData not available
C=C StretchData not availableData not availableData not availableData not available
C-H Stretch (Aldehyde)Data not availableData not availableData not availableData not available
C-H Stretch (Olefinic)Data not availableData not availableData not availableData not available
C-H Stretch (Aliphatic)Data not availableData not availableData not availableData not available
C-O StretchData not availableData not availableData not availableData not available

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a vital tool for investigating the detailed pathways of chemical reactions. It allows for the study of transient species like transition states, which are often impossible to observe directly through experimental means. dntb.gov.uaFor this compound, which is noted for its utility in the synthesis of isoprenoids via reactions like the Wittig reaction, computational studies could illuminate the energetic and structural details of its chemical transformations. sigmaaldrich.com

Transition State Characterization for Key Reactions

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods can locate and characterize these fleeting structures. nih.gov The process involves:

Locating the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.

Verification: A frequency calculation is performed on the located structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov3. Energy Profile: The energies of the reactants, transition state, and products are calculated to map out the reaction energy profile, providing the activation energy.

For a key reaction of this compound, such as its reaction with a phosphonium (B103445) ylide (Wittig reaction), computational characterization of the transition state would reveal the precise geometry of the interacting molecules at the peak of the energy barrier. However, no specific computational studies characterizing the transition states for reactions involving this compound were identified in the literature.

Elucidation of Selectivity in Transformations

Many chemical reactions can yield multiple products. Computational chemistry can be used to understand and predict the selectivity (e.g., regioselectivity, stereoselectivity) of a reaction by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lower activation energy is kinetically favored and will correspond to the major product under kinetic control. nih.gov For transformations involving this compound, there may be questions of selectivity. For instance, in an addition reaction, does a nucleophile attack the aldehyde carbonyl, the ester carbonyl, or the double bond (via conjugate addition)? By calculating the transition state energies for each of these potential reaction pathways, computational chemistry can predict which route is most likely to occur.

Despite the potential for such insightful analysis, a review of the available scientific literature did not uncover any computational studies focused on elucidating the selectivity of transformations involving this compound.

Applications of Ethyl 3 Methyl 4 Oxocrotonate in Organic Synthesis

Role as a Precursor in Natural Product Synthesis

The strategic importance of Ethyl 3-methyl-4-oxocrotonate is particularly evident in the total synthesis of natural products, where the efficient construction of complex carbon skeletons with precise stereochemical control is paramount.

Total Synthesis of Complex Polyketides and Isoprenoids (e.g., (-)-FR182877 precursor)

This compound serves as a crucial starting material for the synthesis of isoprenoids. Isoprenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene, and they include a wide array of vital molecules such as hormones, vitamins, and defensive compounds. The aldehyde functionality of this compound makes it a suitable substrate for the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. masterorganicchemistry.comnih.govunigoa.ac.inresearchgate.net This reaction allows for the extension of the carbon chain and the introduction of new functional groups, which are essential steps in the elaboration of complex isoprenoid structures.

While the direct involvement of this compound in the total synthesis of the potent antitumor agent (-)-FR182877 is not explicitly detailed in readily available literature, its potential as a precursor for key fragments of such complex polyketides is recognized. nih.gov The synthesis of (-)-FR182877 represents a significant challenge in organic synthesis due to its intricate polycyclic structure and numerous stereocenters. The C5 backbone of this compound could, in principle, be incorporated into the complex framework of such molecules through a series of carefully designed synthetic transformations.

Construction of Challenging Ring Systems and Stereocenters

The bifunctional nature of this compound provides a platform for the construction of complex cyclic systems and the establishment of stereocenters. The α,β-unsaturated ester moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings with controlled stereochemistry. Furthermore, the aldehyde group can be transformed into a variety of other functional groups, enabling the formation of diverse ring structures through intramolecular cyclization reactions. The strategic manipulation of these functional groups allows for the diastereoselective or enantioselective synthesis of intermediates with multiple stereocenters, a critical aspect in the synthesis of biologically active molecules.

Utility in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its structural analogs serve as valuable precursors for the synthesis of a wide range of heterocyclic systems.

Synthesis of Pyrroles and Other Nitrogen-Containing Heterocycles

While direct synthesis of pyrroles from this compound is not extensively documented, related β-dicarbonyl compounds are key starting materials in classical pyrrole (B145914) syntheses like the Knorr pyrrole synthesis. nih.gov This reaction involves the condensation of an α-amino-ketone with a β-ketoester. By analogy, derivatives of this compound could potentially be utilized in similar transformations to access substituted pyrroles, which are core structures in many pharmaceuticals and natural products. organic-chemistry.org

Application in Oxygen- and Sulfur-Containing Heterocycle Synthesis

The synthesis of furans, another important class of oxygen-containing heterocycles, can be achieved through various methods starting from 1,4-dicarbonyl compounds. Although not a direct 1,4-dicarbonyl compound, the functionality within this compound can be manipulated to generate precursors for furan (B31954) synthesis. organic-chemistry.orgresearchgate.netresearchgate.net For instance, reactions involving the aldehyde and the ester could lead to intermediates suitable for cyclization to form the furan ring.

Similarly, the synthesis of thiophenes, sulfur-containing heterocycles with significant biological and material properties, often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. organic-chemistry.orgsemanticscholar.orgnih.govresearchgate.netgrafiati.com The versatile reactivity of this compound allows for its potential conversion into intermediates that can undergo cyclization with sulfur reagents to yield substituted thiophenes.

Formation of Industrially Relevant Intermediates

Derivatives with Potential Applications in Materials Science

While this compound is a reactive molecule with potential for the synthesis of various derivatives, detailed research findings on its specific applications in materials science are not extensively documented in publicly available literature. The potential for this compound to be used in the development of novel polymers or functional materials exists due to its reactive aldehyde and ester groups. These functionalities could, in principle, be utilized in polymerization reactions or for grafting onto other polymer backbones to impart specific properties. However, at present, there is a lack of specific examples or in-depth studies focusing on the synthesis and characterization of materials derived directly from this compound. Further research in this area would be necessary to fully explore its potential in the field of materials science.

Precursors for Specialty Chemicals

The primary and well-documented application of this compound in organic synthesis is as a precursor for a variety of specialty chemicals, most notably isoprenoids. sigmaaldrich.com Isoprenoids are a large and diverse class of naturally occurring organic chemicals that include vitamins, carotenoids, and other important biological molecules.

The key transformation enabling the synthesis of isoprenoids from this compound is the Wittig reaction. sigmaaldrich.com The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the case of this compound, the aldehyde group readily participates in the Wittig reaction, allowing for the extension of the carbon chain and the introduction of new functional groups.

Synthesis of Isoprenoid Chains:

The general scheme for the utilization of this compound in the synthesis of isoprenoid chains via the Wittig reaction can be summarized as follows:

Formation of the Phosphorus Ylide: A suitable phosphonium (B103445) salt is treated with a strong base to generate the corresponding phosphorus ylide. The structure of the ylide will determine the specific isoprenoid unit being synthesized.

Wittig Reaction: The generated ylide is then reacted with this compound. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde group in this compound.

Formation of the Alkene: This leads to the formation of a new carbon-carbon double bond, extending the carbon chain and incorporating the structure of the ylide into the final product. The ester group of the original molecule remains intact for potential further modifications.

This synthetic strategy allows for the iterative construction of longer isoprenoid chains, which are the backbones of many important specialty chemicals.

Examples of Specialty Chemicals Derived from Isoprenoid Precursors:

Class of Specialty Chemical General Importance/Application
Vitamins Essential nutrients for various biological functions (e.g., Vitamin A, Vitamin E).
Carotenoids Natural pigments with antioxidant properties (e.g., β-carotene, lycopene). nih.govdrexel.edu
Terpenes Components of essential oils, used in fragrances and flavorings.

The versatility of this compound as a C5 building block makes it a crucial intermediate in the industrial synthesis of these and other valuable specialty chemicals.

Future Research Directions for Ethyl 3 Methyl 4 Oxocrotonate

Exploration of Asymmetric Synthesis Methodologies

The presence of a prochiral center and reactive functional groups in Ethyl 3-methyl-4-oxocrotonate makes it an ideal candidate for the development of new asymmetric synthesis methodologies. Future research should be directed towards the enantioselective synthesis of derivatives of this compound, which could serve as valuable chiral building blocks.

A primary focus will be the application of organocatalysis . Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, could be employed to catalyze asymmetric Michael additions to the α,β-unsaturated system. mdpi.comorganic-chemistry.org This would allow for the stereocontrolled introduction of a wide range of nucleophiles at the β-position. Furthermore, the use of hydrogen-bonding organocatalysts, like squaramides and thioureas, could facilitate highly enantioselective conjugate additions. thieme-connect.com

Another promising avenue is asymmetric hydrogenation . The development of chiral transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), could enable the enantioselective reduction of the carbon-carbon double bond. acs.orgresearchgate.net Research into the substrate-catalyst interactions will be crucial for achieving high levels of stereoselectivity. Dynamic kinetic resolution strategies could also be explored, where a racemic starting material is converted into a single enantiomer of the product.

Catalyst TypePotential Asymmetric TransformationTargeted Functional GroupExpected Outcome
Chiral Amines (e.g., Prolinol derivatives)Michael Additionα,β-Unsaturated SystemEnantiomerically enriched β-substituted derivatives
Thiourea/Squaramide CatalystsConjugate Additionα,β-Unsaturated SystemHighly enantioselective formation of C-C or C-X bonds
Ru/Rh/Ir-Chiral Phosphine ComplexesAsymmetric HydrogenationCarbon-Carbon Double BondChiral saturated keto-esters

Development of New Catalytic Transformations

The rich functionality of this compound provides a fertile ground for the discovery and development of novel catalytic transformations. Future investigations should aim to exploit the unique reactivity of its multiple functional groups to construct complex molecular architectures.

Palladium-catalyzed transformations represent a significant area for future exploration. The development of palladium hydride-catalyzed long-range deconjugative isomerization could lead to the synthesis of novel, structurally diverse isomers. acs.orgsci-hub.se Additionally, palladium-catalyzed coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, could be investigated to functionalize the olefinic bond. The exploration of palladium enolate chemistry could also open up new pathways for aldol (B89426) and Michael reactions. nih.govnih.gov

Furthermore, research into photoredox catalysis could unveil new reaction pathways. The use of visible-light-absorbing photocatalysts in combination with organocatalysts or transition metal catalysts could enable novel C-H functionalization, cycloadditions, and radical-mediated transformations that are not accessible through traditional thermal methods.

Catalysis TypePotential ReactionReactive Site(s)Potential Products
Palladium CatalysisDeconjugative Isomerizationα,β-Unsaturated SystemStructurally diverse isomers
Palladium CatalysisCross-Coupling ReactionsCarbon-Carbon Double BondArylated or alkenylated derivatives
Photoredox CatalysisRadical-Mediated AdditionsMultiple sitesNovel functionalized compounds

Bio-Inspired Chemical Applications (e.g., enzyme-catalyzed reactions)

The principles of biocatalysis offer a green and highly selective approach to the transformation of this compound. Future research in this area should focus on harnessing the power of enzymes to perform stereoselective modifications of the molecule.

The use of oxidoreductases , such as alcohol dehydrogenases and ene-reductases, is a particularly promising direction. nih.govtudelft.nl These enzymes could be employed for the highly enantioselective reduction of the ketone or the carbon-carbon double bond, respectively, to produce chiral alcohols and saturated esters. nih.govresearchgate.net The screening of microbial sources for novel enzymes with high activity and selectivity towards this substrate will be a key research activity.

Furthermore, the exploration of lipases for kinetic resolution of racemic derivatives of this compound could be a viable strategy for the production of enantiomerically pure compounds. google.com Enzyme-catalyzed transesterification could also be investigated for the synthesis of novel esters with tailored properties.

Enzyme ClassPotential TransformationTargeted Functional GroupPotential Chiral Products
Alcohol DehydrogenasesAsymmetric ReductionKetoneChiral hydroxy-esters
Ene-ReductasesAsymmetric ReductionCarbon-Carbon Double BondEnantiomerically pure saturated esters
LipasesKinetic ResolutionEsterEnantiomerically enriched esters and alcohols

Advanced Materials Science Applications

The multifunctional nature of this compound suggests its potential as a valuable monomer or building block in the synthesis of advanced materials with unique properties.

Future research could focus on the synthesis of functional polymers . The aldehyde and ketone functionalities can serve as reactive handles for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of polymer properties. nih.govacs.org For instance, polymers bearing these carbonyl groups could be used for the covalent immobilization of biomolecules or for the development of responsive materials. The α,β-unsaturated ester moiety could also participate in polymerization reactions, such as Michael addition polymerization.

Moreover, the potential for this compound to act as a precursor for the synthesis of heterocyclic compounds could be explored for applications in organic electronics or medicinal chemistry. nih.govmdpi.com The reactive functional groups could be utilized in multicomponent reactions to construct complex heterocyclic scaffolds. The development of poly(keto-esters) from this monomer could also lead to new classes of biodegradable polymers. google.com

Application AreaRole of this compoundPotential Material Properties
Functional PolymersMonomer with reactive side chainsTunable properties, bioconjugation capabilities
Biodegradable PolymersPrecursor to poly(keto-esters)Controlled degradation, biocompatibility
Organic ElectronicsBuilding block for heterocyclic synthesisNovel electronic and photophysical properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-methyl-4-oxocrotonate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is commonly synthesized via the Wittig reaction between (β-ionylideneethyl)triphenylphosphorane and ethyl 3-methyl-4-oxobutanoate, the latter derived from catalytic reduction of this compound . Key optimization steps include:

  • Catalyst selection : Use of diisobutylaluminum hydride (DIBAL-H) for selective reduction of ester groups.
  • Purification : HPLC purification to resolve isomeric mixtures, ensuring >95% purity .
  • Spectroscopic validation : ¹H NMR analysis to confirm structural integrity and monitor reaction progress .

Q. What characterization techniques are critical for validating this compound and its derivatives?

  • Methodological Answer : Essential techniques include:

  • UV-Vis spectroscopy : To assess chromophore behavior, with ethanol or methanol as solvents for baseline comparisons (e.g., Analog I: λmax = 289 nm in ethanol; Analog II: λmax = 307 nm in methanol) .
  • ¹H NMR : For confirming substituent positions and detecting stereochemical distortions.
  • HPLC : To isolate isomers and verify purity, particularly for derivatives with conformational flexibility .

Advanced Research Questions

Q. How do structural modifications (e.g., β-ionone ring removal) influence the spectroscopic and binding properties of this compound analogs?

  • Methodological Answer :

  • Spectral tuning : Removal of the β-ionone ring (as in Analog II) results in a planar chromophore conformation, red-shifting absorption maxima (e.g., 307 nm vs. 289 nm in Analog I) and introducing vibrational fine structure due to reduced steric hindrance .
  • Protein-binding studies : Reconstitution with apomembranes (e.g., bacteriorhodopsin) reveals binding affinity shifts. For example, Analog I binds to bacterioopsin (BO) with λmax = 328 nm, indicating forced coplanarization, while Analog II’s planar structure may alter counterion interactions .
  • Data interpretation : Compare oscillator strength (OS) values (e.g., OS = 4110 cm⁻¹ for BR(I)) to quantify environmental effects on chromophore rigidity .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives across different solvents or protein environments?

  • Methodological Answer :

  • Solvent effects : Ethanol vs. methanol polarity differences can induce conformational changes. For example, Analog I’s diffuse spectrum in ethanol becomes structured in BO-containing buffers due to protein-induced planarization .
  • Environmental controls : Standardize solvent conditions (e.g., 20 mM Tris/HCl, 4 M NaCl, pH 7.0 for protein reconstitution) to minimize variability .
  • Statistical validation : Apply multivariate analysis to isolate solvent vs. structural contributions to spectral shifts.

Methodological Best Practices

  • Literature review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs for synthetic protocols .
  • Data presentation : Use SI units, IUPAC nomenclature, and structured tables to enhance reproducibility .
  • Contradiction analysis : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate conformational hypotheses .

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